molecular formula C12H12N2O2S B142445 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol CAS No. 4874-30-0

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

Cat. No. B142445
CAS RN: 4874-30-0
M. Wt: 248.3 g/mol
InChI Key: RXBPYORYAKTOPL-UHFFFAOYSA-N
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Description

The compound 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a pyrimidine derivative, which is a class of compounds that have shown a wide range of biological activities. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of key intermediates such as 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, as seen in the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors . Another approach uses the p-benzyloxybenzyloxy group as a protective group for the oxo function in the pyrimidinone ring during the synthesis of unnatural amino acids . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes demonstrates the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure and spectroscopic parameters of pyrimidine derivatives can be characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine was determined using these methods, and the data was further supported by density functional theory (DFT) calculations . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation, as demonstrated by the synthesis of different polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These reactions can lead to the formation of compounds with different substituents and properties, which can be further explored for their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the non-linear optical properties of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine were investigated using DFT calculations, indicating potential applications in materials science . The polymorphism observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one also suggests variations in physical properties such as solubility and melting point .

Relevant Case Studies

The biological evaluation of pyrimidine derivatives is crucial for their potential therapeutic applications. For example, the synthesis and preliminary biological evaluation of [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate for the fractalkine receptor (CX3CR1) was conducted, although it did not display specific binding to CX3CR1 . Another study synthesized a potential antibacterial agent, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, and evaluated its antibacterial activity against various bacterial strains .

Scientific Research Applications

Potent Apoptosis Inducers

Researchers have discovered derivatives of pyrimidine as potent apoptosis inducers. For instance, compounds have been identified that induce apoptosis through the inhibition of tubulin polymerization, demonstrating significant activity against human breast cancer cells and in breast cancer models (Kemnitzer et al., 2009).

Antimicrobial Agents

Pyrimidine derivatives have been synthesized and evaluated as antimicrobial agents. One study reported the preparation of heterocyclic compounds with significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing potential for surface coating applications to prevent microbial growth (El‐Wahab et al., 2015).

Corrosion Inhibitors

Pyrimidine derivatives have been synthesized as corrosion inhibitors for mild steel in acidic solutions, demonstrating good inhibition performance. These inhibitors act as mixed-type inhibitors with predominant cathodic effectiveness, indicating their utility in protecting metal surfaces from corrosion (Hou et al., 2019).

Therapeutic Agents

Pyrimidine derivatives have been explored for their therapeutic potential, including as inhibitors of human O6-alkylguanine-DNA alkyltransferase (AGAT), which could enhance the cytotoxicity of certain cancer treatments. Compounds that inhibit AGAT and potentiate the cytotoxicity of chloroethylnitrosourea toward cancer cells have been identified, indicating the therapeutic potential of these derivatives (Terashima & Kohda, 1998).

Future Directions

The future directions in the study of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol could involve further exploration of its synthesis, particularly the protodeboronation of pinacol boronic esters . Additionally, more research could be done to determine its physical and chemical properties, mechanism of action, and safety profile.

properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPYORYAKTOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294177
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

CAS RN

4874-30-0
Record name NSC94996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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